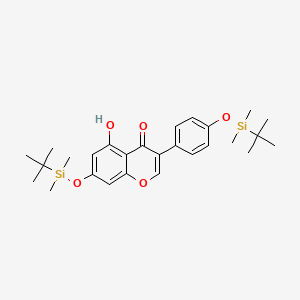
O,O-Di(tert-butyldimethylsilyl) Genistein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Di(tert-butyldimethylsilyl) Genistein: is a chemical compound with the molecular formula C₂₇H₃₈O₅Si₂ and a molecular weight of 498.77. It is an intermediate in the synthesis of Genistein 7-β-D-Glucuronide, a metabolite of Genistein. This compound is primarily used in scientific research and is not intended for human treatment, drug development, or other commercial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Di(tert-butyldimethylsilyl) Genistein involves the protection of the hydroxyl groups of Genistein using tert-butyldimethylsilyl (TBDMS) groups. This protection is typically achieved through the reaction of Genistein with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl ether.
Industrial Production Methods: This method includes the use of phosphoramidite chemistry combined with TBDMS protection of the ribose 2′-hydroxyl group .
Chemical Reactions Analysis
Types of Reactions: O,O-Di(tert-butyldimethylsilyl) Genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the TBDMS protecting groups.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of Genistein, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O,O-Di(tert-butyldimethylsilyl) Genistein has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, such as Genistein 7-β-D-Glucuronide.
Biology: The compound is utilized in the study of biological pathways and mechanisms involving Genistein and its metabolites.
Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Genistein derivatives.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O,O-Di(tert-butyldimethylsilyl) Genistein involves its role as an intermediate in the synthesis of Genistein derivatives. The TBDMS groups protect the hydroxyl groups of Genistein, allowing for selective reactions at other sites on the molecule. This protection is crucial for the synthesis of specific derivatives, such as Genistein 7-β-D-Glucuronide.
Comparison with Similar Compounds
Genistein: The parent compound of O,O-Di(tert-butyldimethylsilyl) Genistein, known for its biological activity and use in various research applications.
Genistein 7-β-D-Glucuronide: A metabolite of Genistein, synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of Genistein derivatives. The TBDMS protection allows for selective reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C27H38O5Si2 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H38O5Si2/c1-26(2,3)33(7,8)31-19-13-11-18(12-14-19)21-17-30-23-16-20(15-22(28)24(23)25(21)29)32-34(9,10)27(4,5)6/h11-17,28H,1-10H3 |
InChI Key |
VUTTWIFYFKOVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
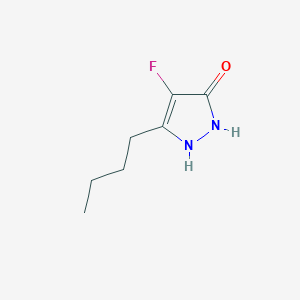
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
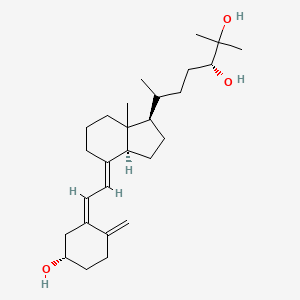
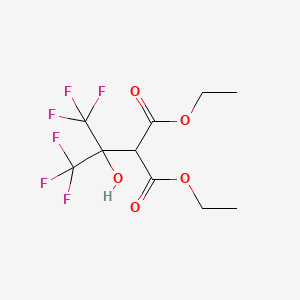
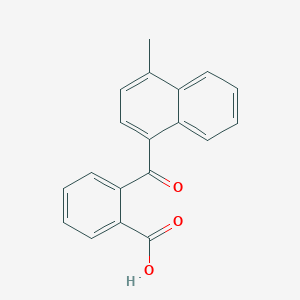
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
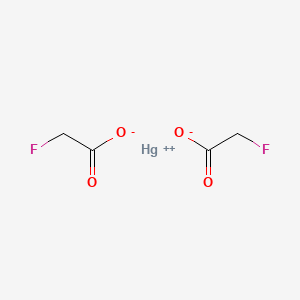
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
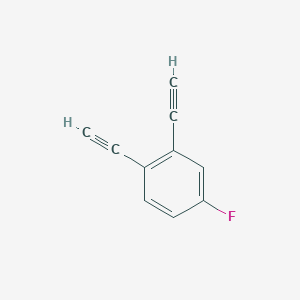
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)

